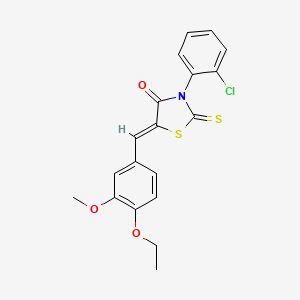

(Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a benzylidene moiety with ethoxy and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Properties

IUPAC Name |

(5Z)-3-(2-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3S2/c1-3-24-15-9-8-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKWRWBLECIVBT-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 4-ethoxy-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit substantial antimicrobial properties. A study demonstrated that compounds similar to (Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one showed potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin and chloramphenicol .

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been explored extensively. Compounds from this class have demonstrated the ability to scavenge free radicals effectively, with some showing DPPH scavenging activities exceeding 90% . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Anticancer Properties

Thiazolidinones have been studied for their anticancer effects across various cell lines. For instance, certain derivatives have shown cytotoxic effects against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines, with IC50 values in the low micromolar range . The mechanism often involves inhibition of specific kinases related to cancer progression, showcasing their potential as targeted therapies.

Case Studies

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development: Given its antimicrobial and anticancer properties, this compound could serve as a lead structure for new drug development targeting infections and cancer.

- Antioxidant Formulations: Its strong antioxidant activity may allow incorporation into dietary supplements or cosmetics aimed at reducing oxidative damage.

- Research Tool: As a kinase inhibitor, it can be utilized in biochemical studies to elucidate signaling pathways involved in disease processes.

Mechanism of Action

The mechanism of action of (Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

Benzylidene Derivatives: Compounds with similar benzylidene moieties but different core structures.

Uniqueness

(Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and benzylidene substituents, along with the thioxo group, contribute to its potential as a versatile compound in various research applications.

Biological Activity

(Z)-3-(2-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with various substituents that may influence its biological activity. The presence of a chlorophenyl group and an ethoxy-methoxy benzylidene moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.5 to 50 µg/mL, indicating potent antibacterial activity .

Antiviral Activity

Molecular docking studies have been employed to investigate the anti-HIV potential of thiazolidinone derivatives. Although this compound was not specifically tested in vitro against HIV, similar compounds within this class demonstrated interactions with the gp41 protein, suggesting a mechanism for inhibiting viral entry into host cells .

Anticancer Activity

Thiazolidinone derivatives have also been evaluated for their anticancer properties. For example, some compounds exhibited antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanisms often involve the modulation of topoisomerase activity, which is crucial for DNA replication and repair .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Biofilm Inhibition : Some derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Case Studies

- Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives against S. aureus and reported MIC values as low as 0.5 µg/mL for specific compounds, showcasing their potential in treating resistant bacterial infections .

- Antiviral Screening : In silico studies involving molecular docking suggested that certain thiazolidinones could effectively bind to HIV proteins, although in vitro validation is still needed .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.